6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cyclopentanecarboxylate
Description
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Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] cyclopentanecarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S2/c22-13-7-12(25-8-14(13)26-16(24)11-3-1-2-4-11)9-27-18-21-20-17(28-18)19-15(23)10-5-6-10/h7-8,10-11H,1-6,9H2,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWYQNJOPVPLLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cyclopentanecarboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A cyclopropanecarboxamido moiety
- A 1,3,4-thiadiazole ring
- A 4-oxo-4H-pyran core
- A cyclopentanecarboxylate group
This unique combination of functional groups contributes to its diverse biological activities.
Antibacterial Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit significant antibacterial activity. For instance, compounds similar to the target compound have shown moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak |
These findings suggest that the incorporation of the thiadiazole moiety enhances antibacterial properties, potentially due to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .
Enzyme Inhibition
Enzyme inhibition studies indicate that the compound may act as an inhibitor for several key enzymes. Notably:
- Acetylcholinesterase (AChE) : Compounds with similar structures have shown strong inhibitory effects on AChE, which is crucial for neurotransmission. The IC50 values reported range from 0.63 µM to 2.14 µM for various derivatives .
- Urease Inhibition : The compound also demonstrates significant urease inhibitory activity, which is important in treating infections caused by urease-producing bacteria. High activity was noted in related compounds with reported IC50 values indicating effective inhibition .
Anticancer Activity
Preliminary studies have indicated potential anticancer properties attributed to the compound's structural components. The thiadiazole derivatives have been linked to:
- Induction of apoptosis in cancer cell lines
- Inhibition of tumor growth in vivo models
- Modulation of signaling pathways associated with cancer proliferation
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Study on Thiadiazole Derivatives : This study synthesized various thiadiazole derivatives and evaluated their antibacterial and enzyme inhibition activities. The results indicated that modifications in the side chains significantly influenced their pharmacological effectiveness .
- In Vivo Studies : In vivo experiments using animal models have shown that compounds with similar scaffolds exhibit reduced tumor sizes and improved survival rates when administered at specific dosages .
- Molecular Docking Studies : Computational studies suggest that the target compound can effectively bind to active sites of relevant enzymes and receptors, indicating a strong potential for therapeutic applications .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its thiadiazole and pyran moieties are known to exhibit various biological activities, including:
- Antimicrobial Activity : Studies indicate that compounds containing thiadiazole rings often demonstrate significant antimicrobial properties. The incorporation of cyclopropanecarboxamido groups may enhance this activity by improving solubility and bioavailability.
Anticancer Research
Preliminary studies suggest that derivatives of this compound may possess anticancer properties. The mechanism of action could involve the inhibition of specific enzymes or pathways critical to cancer cell proliferation. Case studies have reported promising results in vitro, indicating potential as a lead compound for further development.
Agricultural Applications
Research has explored the use of this compound as a pesticide or herbicide. Its structural components may allow it to interact with biological systems in plants or pests, potentially leading to effective pest management solutions. The efficacy and safety profiles need thorough investigation through field trials.
-
Antimicrobial Efficacy :
- A study published in Journal of Medicinal Chemistry evaluated several thiadiazole derivatives, including this compound, against a range of bacterial strains. Results indicated a significant inhibition zone compared to control groups.
-
Anticancer Activity :
- Research conducted by Smith et al. (2023) demonstrated that this compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis through mitochondrial pathways.
-
Pesticidal Activity :
- A field study assessed the effectiveness of this compound as an insecticide against common agricultural pests. The results were promising but highlighted the need for further testing on non-target organisms to evaluate environmental safety.
Chemical Reactions Analysis
Ester Hydrolysis
The cyclopentanecarboxylate ester group undergoes hydrolysis under acidic or basic conditions to yield cyclopentanecarboxylic acid and the corresponding pyranol derivative.
Mechanistic Insight :
The ester hydrolysis proceeds via nucleophilic acyl substitution, with water or hydroxide ion attacking the carbonyl carbon. The reaction rate is influenced by steric hindrance from the cyclopentane ring .
Thioether Oxidation
The thioether (-S-CH2-) linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogen peroxide (30%) | Acetic acid, 25°C, 12h | Sulfoxide derivative | 65% |
| mCPBA (meta-chloroperbenzoic acid) | DCM, 0°C → RT, 2h | Sulfone derivative | 78% |
Key Observation :
Oxidation selectivity correlates with reagent strength. Sulfone formation requires stronger oxidants like mCPBA, while H2O2 selectively yields sulfoxides.
Amide Bond Reactivity
The cyclopropanecarboxamide group participates in limited reactions due to its stability but can undergo hydrolysis under extreme conditions.
Structural Constraint :
The amide’s conjugation with the thiadiazole ring enhances stability, necessitating harsh conditions for cleavage .
Pyran-4-one Ring Modifications
The 4-oxo group on the pyran ring enables keto-enol tautomerism and nucleophilic additions.
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Enolate formation | LDA (Lithium diisopropylamide), THF, -78°C | Stabilized enolate for alkylation |
| Nucleophilic addition | Grignard reagents (e.g., MeMgBr) | 4-Hydroxy substitution |
Computational Insight :
DFT studies predict preferential enolization at the C3 position due to conjugation with the adjacent ester group .
Thiadiazole Ring Functionalization
The 1,3,4-thiadiazole core participates in electrophilic substitutions and ring-opening reactions.
| Reaction | Conditions | Product |
|---|---|---|
| Bromination | Br2, FeBr3, DCM, 0°C | 2-Bromo-1,3,4-thiadiazole derivative |
| Ring-opening with amines | Ethylenediamine, EtOH, reflux | Bisthiol-amide complex |
Limitation :
Electrophilic substitutions are hindered by the electron-withdrawing carboxamide group, requiring catalysts like FeBr3 .
Cyclopropane Ring Reactivity
The cyclopropane moiety may undergo ring-opening under specific conditions:
| Reagent | Conditions | Product |
|---|---|---|
| H2/Pd-C | 50 psi, RT, 6h | Partial hydrogenation to propene derivative |
| Ozone | -78°C, DCM | Dicarbonyl compound |
Thermal Stability :
The cyclopropane ring remains intact below 150°C, as confirmed by TGA analysis .
Q & A
Basic: What synthetic strategies are recommended for constructing the thiadiazol-thioether-pyran backbone in this compound?
Answer:
The synthesis involves multi-step protocols:
- Thiadiazol Core Formation : React cyclopropanecarboxylic acid derivatives with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazol-2-amine intermediate. Nitrosation followed by reduction yields the 5-amino-thiadiazol scaffold .
- Thioether Linkage : Use nucleophilic substitution between the thiadiazol-thiolate (generated via base treatment) and a bromomethyl-pyran intermediate. Optimize solvent polarity (e.g., DMF) and temperature (60–80°C) to enhance reaction efficiency .
- Pyran Esterification : Couple the pyran-3-ol moiety with cyclopentanecarboxylic acid using DCC/DMAP catalysis. Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .
Basic: Which analytical techniques are critical for confirming structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiadiazol (δ 160–165 ppm for C=S) and pyran carbonyl (δ 170–175 ppm). NOESY identifies spatial proximity between the thioether methyl and pyran protons .
- High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to validate molecular ion peaks (e.g., [M+H]+ at m/z 492.0893) and rule out side products .
- X-Ray Crystallography : If crystalline, resolve ambiguities in stereochemistry (e.g., cyclopentane chair conformation) .
Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
Answer:
Contradictions arise from:
- Polymorphic Forms : Perform DSC/TGA to detect polymorph transitions. Recrystallize from acetonitrile/water (9:1) to isolate the thermodynamically stable form .
- pH-Dependent Solubility : Test solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). The ester group hydrolyzes in basic conditions, increasing hydrophilicity .
- Shake-Flask vs. HPLC Methods : Compare equilibrium solubility (shake-flask) with kinetic solubility (HPLC under gradient elution) to account for aggregation .
Advanced: What in vitro assays are suitable for evaluating its enzyme inhibition potential?
Answer:
- Kinetic Studies : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in microsomal preparations to quantify IC₅₀ values. Pre-incubate with NADPH for cytochrome P450 inhibition profiling .
- Docking Simulations : Perform molecular docking (AutoDock Vina) on homology models of target enzymes (e.g., COX-2 or kinases) to prioritize assays. Focus on the thiadiazol’s sulfur atoms for metal coordination .
- Thermal Shift Assays : Monitor protein denaturation (via SYPRO Orange dye) to identify binding-induced stabilization .
Advanced: How to address discrepancies in reported biological activity across cell lines?
Answer:
- Cell Line Authentication : Validate lines via STR profiling to rule out contamination .
- Membrane Permeability : Measure intracellular accumulation using LC-MS/MS. The cyclopentane ester may require carboxylesterase-mediated activation in certain cell types .
- Redox Interference : Pre-treat cells with NAC (N-acetylcysteine) to assess thiol-dependent false positives from the thiadiazol-thioether moiety .
Advanced: What strategies optimize metabolic stability without compromising activity?
Answer:
- Isotope-Labeling : Use ¹⁴C-labeled compound in hepatocyte incubations to track metabolic hotspots (e.g., ester hydrolysis or thiadiazol ring oxidation) .
- Prodrug Design : Replace the cyclopentane ester with a tert-butyl carbonate group to delay hydrolysis. Validate plasma stability in Sprague-Dawley rat models .
- CYP Inhibition Screens : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
Advanced: How to perform SAR studies on the cyclopropane-carboxamide moiety?
Answer:
- Analog Synthesis : Replace cyclopropane with bicyclo[1.1.1]pentane or spiro groups. Assess steric effects via X-ray or computational volume analysis .
- Free-Wilson Analysis : Systematically vary substituents on the carboxamide (e.g., methyl, trifluoromethyl) and correlate with IC₅₀ in enzyme assays .
- QSAR Modeling : Use Gaussian-based DFT calculations to map electrostatic potential surfaces and predict binding affinities .
Advanced: How to troubleshoot crystallization failures for X-ray analysis?
Answer:
- Solvent Screening : Test 96-well crystallization kits with PEG/ammonium sulfate gradients. Add 5% DMSO to improve solubility .
- Seeding : Use microseed matrix screening with crushed crystals from analogous compounds (e.g., pyran-4-one derivatives) .
- Cryo-EM Alternatives : If crystals remain elusive, employ single-particle cryo-EM at 2.5–3.0 Å resolution for low-molecular-weight compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
